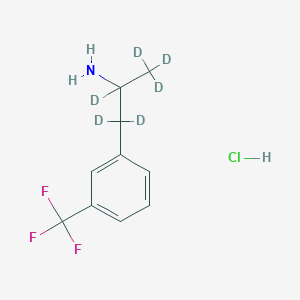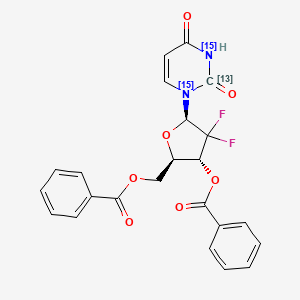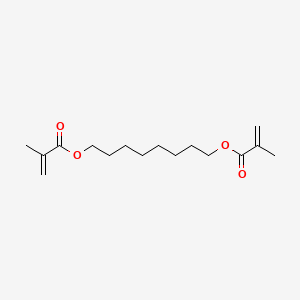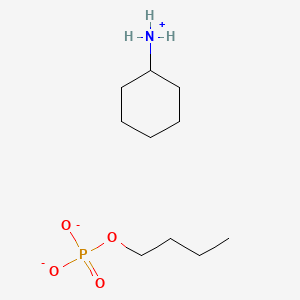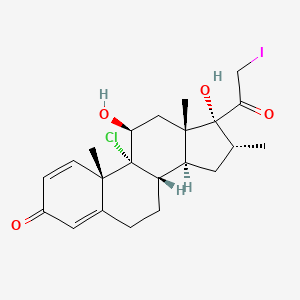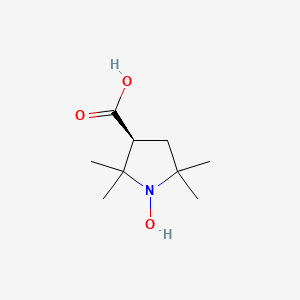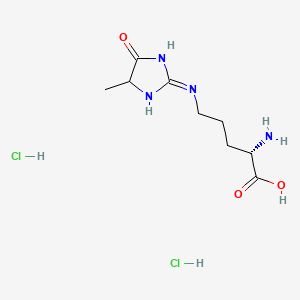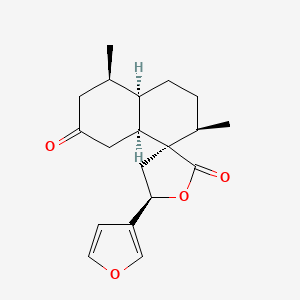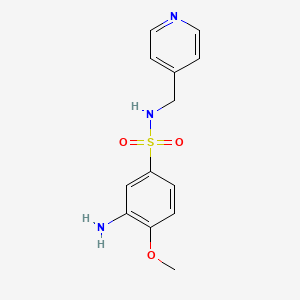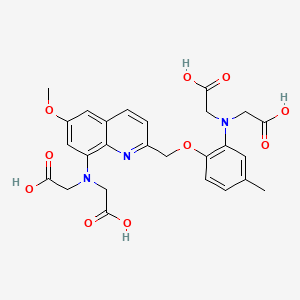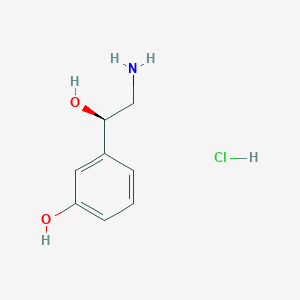
(R)-Norphenylephrine Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Norphenylephrine Hydrochloride Salt is a chemical compound known for its significant pharmacological properties. It is a stereoisomer of norphenylephrine, a sympathomimetic amine that acts on adrenergic receptors. This compound is commonly used in research and pharmaceutical applications due to its ability to mimic the effects of endogenous catecholamines like norepinephrine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norphenylephrine Hydrochloride Salt typically involves the resolution of racemic norphenylephrine. This can be achieved through chiral chromatography or by using a chiral resolving agent. The resolved ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve dissolving the ®-norphenylephrine in an appropriate solvent, such as ethanol or methanol, and then adding concentrated hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Norphenylephrine Hydrochloride Salt follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified through crystallization or recrystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagent used.
科学的研究の応用
®-Norphenylephrine Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving adrenergic receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like hypotension and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.
類似化合物との比較
Similar Compounds
Phenylephrine: Another sympathomimetic amine with similar pharmacological properties but different stereochemistry.
Ephedrine: Shares similar adrenergic receptor activity but has a different chemical structure.
Pseudoephedrine: Similar in action but primarily used as a nasal decongestant.
Uniqueness
®-Norphenylephrine Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its enantiomers or other similar compounds. Its high selectivity for alpha-1 adrenergic receptors makes it particularly useful in research and therapeutic applications.
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |
InChIキー |
OWMFSWZUAWKDRR-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)[C@H](CN)O.Cl |
正規SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


